molecular formula C13H17ClN2O B2547847 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride CAS No. 2243514-22-7

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride

Cat. No. B2547847
CAS RN: 2243514-22-7
M. Wt: 252.74
InChI Key: UKNWELNQGYKRGI-UHFFFAOYSA-N
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Description

The compound 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride is a derivative of tetrahydrocarbazole, which is a scaffold found in various bioactive molecules and pharmaceuticals. The methoxy group at the 6-position and the amine functionality suggest potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related carbazole derivatives has been demonstrated in the literature. For instance, the synthesis of methoxy-substituted diindolo[3,2-b:2',3'-h]carbazoles involves twofold Suzuki–Miyaura, Cadogan, and N-alkylation reactions, starting from N-hexyl-2,7-dibromo-3,6-dinitro carbazole . Although not the exact compound , this method could potentially be adapted for the synthesis of this compound by altering the substitution pattern and functional groups.

Another relevant synthesis approach is the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which includes an asymmetric reductive amination step that could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been extensively studied. For example, the crystallographic and Hirshfeld surface characterization of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole provides insights into the intermolecular interactions and packing of such molecules . These studies can inform the understanding of the molecular structure of this compound, particularly in terms of hydrogen bonding and weak interactions.

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives can be inferred from the literature. The presence of a methoxy group can influence the electronic properties of the molecule and its reactivity in various chemical reactions. For instance, the methoxy group can participate in electrophilic substitution reactions or serve as a directing group in metal-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are often determined by their functional groups and substitution patterns. The methoxy-substituted diindolocarbazoles, for example, exhibit bright photoluminescence and have been characterized by thermal, photophysical, and electrochemical methods . These properties are crucial for applications in organic electronics. The electrochemical properties, such as HOMO/LUMO energy levels, can be determined experimentally and compared with computational methods . Such analyses could be applied to this compound to predict its electronic properties and potential applications.

Scientific Research Applications

Inhibition of GABA Uptake

  • Study 1: The compound 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride exhibits selective inhibition of glial GABA uptake, showing more potency in inhibiting glial rather than neuronal GABA uptake. This selectivity could have implications in neurological research and treatment strategies (Falch et al., 1999).

Antitumor Applications

  • Study 2: The compound shows potential in the synthesis of antitumor olivacine derivatives. These derivatives have displayed high cytotoxicity for certain cancer cell lines and good antitumor activity in vivo, suggesting its potential in cancer research and therapy (Jasztold-Howorko et al., 1994).
  • Study 3: In a related study, hetero annulated carbazoles derived from this compound demonstrated significant in vitro antitumor activity, particularly against certain cancer cell lines. This supports its potential use in developing novel anticancer agents (Murali et al., 2017).

Anti-inflammatory Activity

  • Study 4: Fluorine-substituted derivatives of this compound have shown potential anti-inflammatory activity. This indicates its possible use in the development of new anti-inflammatory drugs (Sun et al., 2019).

Antimicrobial and Anticoccidial Activity

  • Study 5: The compound has been involved in the synthesis of derivatives with notable antimicrobial and anticoccidial activities. This suggests its applicability in developing new antimicrobial agents (Georgiadis, 1976).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNWELNQGYKRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243514-22-7
Record name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
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